REACTION_CXSMILES
|
[CH3:1][CH2:2]CCOP(OCCCC)(OCCCC)=O.[C:18]1([C:24]#[C:25][C:26]#[C:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Br:34][C:35]1[CH:40]=CC(I)=[CH:37][CH:36]=1>>[C:28]1([C:27]#[C:26][C:25]2[CH:24]=[CH:18][C:23]([C:22]#[C:21][C:20]3[CH:19]=[CH:40][C:35]([Br:34])=[CH:36][CH:37]=3)=[CH:2][CH:1]=2)[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCOP(=O)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC#CC1=CC=CC=C1
|
Name
|
1,3,5,7-tetrakis{3′/4′-[4″-(phenylethynyl)phenylethynyl]phenyl}-adarnantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC#CC1=CC=CC=C1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |